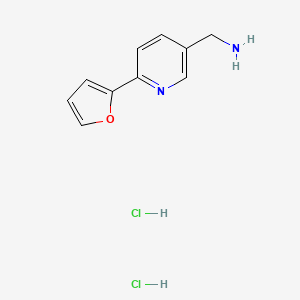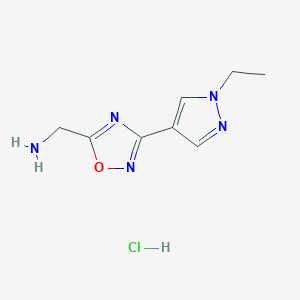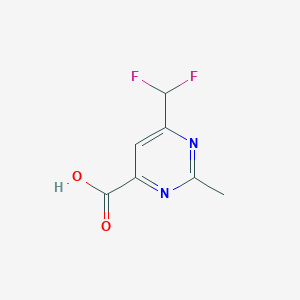
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a unique structure combining a furan ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine derivative in the presence of a palladium catalyst.
Formation of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Research: The compound is used in studies investigating the biological activity of furan and pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, including those involved in neurotransmission and inflammation.
Pathways Involved: The compound can modulate signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
(5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound has a similar structure but differs in the position of the furan and pyridine rings.
(6-(Furan-2-yl)pyridin-3-yl)methanol: This compound has a methanol group instead of a methanamine group.
Uniqueness:
Structural Features: The unique combination of a furan ring, a pyridine ring, and a methanamine group in (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride provides distinct chemical and biological properties.
Biological Activity: The compound’s ability to interact with specific molecular targets and modulate signaling pathways makes it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
[6-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOSSFEKRXUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)
![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)


![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)
![3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid](/img/structure/B6416735.png)
![3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B6416738.png)


